molecular formula C10H10FNO2 B1377008 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 1369362-36-6

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No. B1377008
M. Wt: 195.19 g/mol
InChI Key: ZTBRMAQMEWGQHX-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 . It is used as a pharmaceutical intermediate . This compound is an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .


Synthesis Analysis

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the reaction of (S)-2-amino-3-(3-fluorophenyl)propanoic acid, HCl with formaldehyde in water .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid consists of a tetrahydroquinoline ring with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position . The molecular weight of this compound is 195.19 .


Physical And Chemical Properties Analysis

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid appears as a pale yellow to yellow fused solid . It has a melting point range of 26.0-36.0°C . The compound is stable under recommended storage conditions but is incompatible with oxidizing agents .

Scientific Research Applications

Unusual Phenomena and Resolution Processes

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been observed to undergo unusual phenomena during its resolution in various solvents using tartaric acid derivatives. This process demonstrates strong kinetics and solvent dependence without solvation. These findings support an economic resolution process that includes a racemization step, highlighting the compound's potential for efficient enantiomeric separation in industrial settings (Bálint et al., 2002).

Optical Resolution and Supercritical Fluid Extraction

The optical resolution of FTHQ enantiomers has been successfully achieved using supercritical fluid extraction with carbon dioxide. This method involves the formation of diastereoisomeric salts with O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) and further purification processes. This approach represents a novel and efficient method for separating enantiomers of FTHQ, which can be crucial in the production of enantiomerically pure substances for research and drug development (Kmecz et al., 2001).

Synthesis of Fluorinated Tetrahydroquinolines

Research has explored the synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines through a series of nucleophilic additions and cyclizations. This synthesis process is critical for generating fluorinated compounds that have potential applications in medicinal chemistry and as building blocks for further chemical transformations (Méndez & Kouznetsov, 2002).

Antitubercular Activity

Some derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their antitubercular properties. These compounds have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives as candidates for developing new antitubercular agents (Senthilkumar et al., 2009).

Photophysical Studies

Studies on the photophysical properties of related fluoroquinolones have provided insights into the excited state dynamics and photoreactivity of these compounds. Understanding these properties is essential for the development of fluoroquinolones as photosensitive agents in various scientific and medical applications (Cuquerella et al., 2004).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBRMAQMEWGQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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